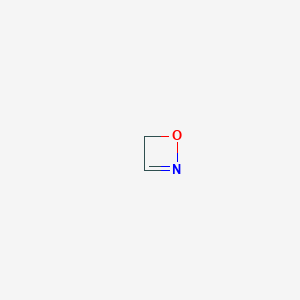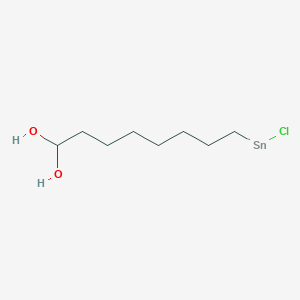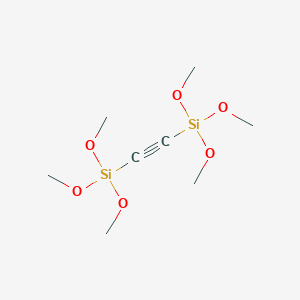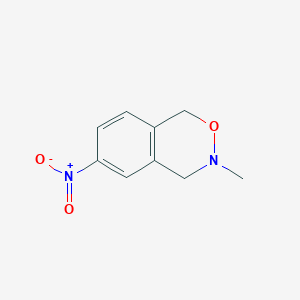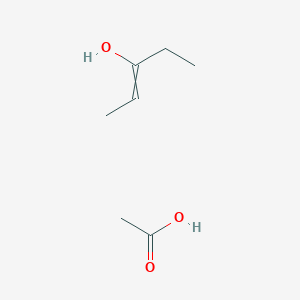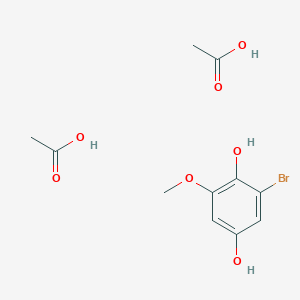
Acetic acid;2-bromo-6-methoxybenzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2-bromo-6-methoxybenzene-1,4-diol is an organic compound that combines the properties of acetic acid and a brominated methoxybenzene diol This compound is of interest due to its unique chemical structure, which includes a bromine atom, a methoxy group, and two hydroxyl groups on a benzene ring, along with an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-bromo-6-methoxybenzene-1,4-diol typically involves the bromination of 6-methoxybenzene-1,4-diol followed by acetylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
The acetylation step involves reacting the brominated product with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically performed at room temperature under anhydrous conditions to prevent hydrolysis of the acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Acetic acid;2-bromo-6-methoxybenzene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Zinc in acetic acid or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium amide in liquid ammonia or thiourea in ethanol.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: De-brominated methoxybenzene diol.
Substitution: Amino or thiol-substituted methoxybenzene diols.
科学研究应用
Acetic acid;2-bromo-6-methoxybenzene-1,4-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties, due to the presence of hydroxyl and methoxy groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins, due to its reactive functional groups.
作用机制
The mechanism of action of acetic acid;2-bromo-6-methoxybenzene-1,4-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modification. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity for molecular targets.
相似化合物的比较
Similar Compounds
Acetic acid;2-chloro-6-methoxybenzene-1,4-diol: Similar structure but with a chlorine atom instead of bromine.
Acetic acid;2-bromo-4-methoxybenzene-1,6-diol: Similar structure but with different positions of the methoxy and hydroxyl groups.
Acetic acid;2-bromo-6-methoxybenzene-1,2-diol: Similar structure but with different positions of the hydroxyl groups.
Uniqueness
Acetic acid;2-bromo-6-methoxybenzene-1,4-diol is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both bromine and methoxy groups on the benzene ring, along with the acetic acid moiety, provides a distinct set of chemical properties that can be exploited in various applications.
属性
CAS 编号 |
23149-37-3 |
|---|---|
分子式 |
C11H15BrO7 |
分子量 |
339.14 g/mol |
IUPAC 名称 |
acetic acid;2-bromo-6-methoxybenzene-1,4-diol |
InChI |
InChI=1S/C7H7BrO3.2C2H4O2/c1-11-6-3-4(9)2-5(8)7(6)10;2*1-2(3)4/h2-3,9-10H,1H3;2*1H3,(H,3,4) |
InChI 键 |
PWLHNAVZBRQENB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.COC1=C(C(=CC(=C1)O)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


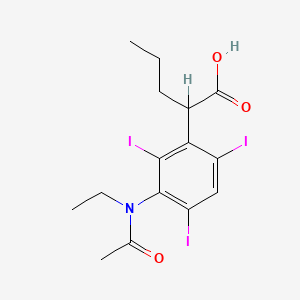
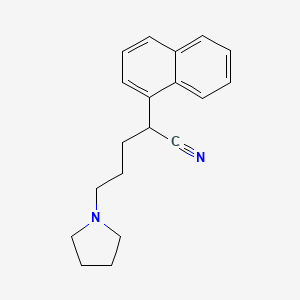


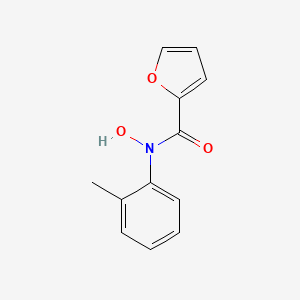
![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)



